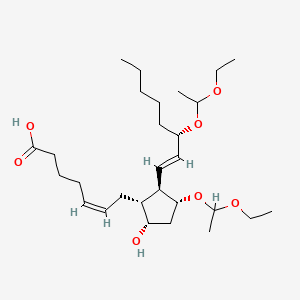
(5Z,13E,15S)-11alpha,15-Bis(1-ethoxyethoxy)-9alpha-hydroxyprosta-5,13-dien-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- (9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ethoxyethoxy, and dienoic acid moieties. The stereochemistry of the compound is also noteworthy, with specific configurations at multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable starting material, such as a cyclopentane derivative.
Functional Group Introduction: Various functional groups are introduced through reactions such as hydroxylation, etherification, and olefination.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or reagents to ensure the correct configuration at each chiral center.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the dienoic acid moiety can be reduced to form saturated compounds.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated acids.
Scientific Research Applications
Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- include:
Prostaglandins: A group of physiologically active lipid compounds with similar structures.
Leukotrienes: Another class of eicosanoids with related biological activities.
Thromboxanes: Compounds involved in platelet aggregation and blood clotting.
Uniqueness
The uniqueness of Prosta-5,13-dien-1-oicacid, 11,15-bis(1-ethoxyethoxy)-9-hydroxy-, (5Z,9a,11a,13E,15S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
53053-56-8 |
|---|---|
Molecular Formula |
C28H50O7 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3-(1-ethoxyethoxy)-2-[(E,3S)-3-(1-ethoxyethoxy)oct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C28H50O7/c1-6-9-12-15-23(34-21(4)32-7-2)18-19-25-24(16-13-10-11-14-17-28(30)31)26(29)20-27(25)35-22(5)33-8-3/h10,13,18-19,21-27,29H,6-9,11-12,14-17,20H2,1-5H3,(H,30,31)/b13-10-,19-18+/t21?,22?,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
WLQQERQCJCWANE-SRILUVNOSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(C)OCC)OC(C)OCC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(C)OCC)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















